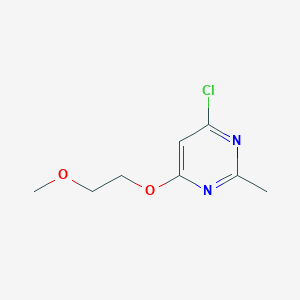
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is a chemical compound with a pyrimidine ring structure substituted with a chlorine atom at the 4-position, a 2-methoxyethoxy group at the 6-position, and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the reaction of 2-methylpyrimidine with thionyl chloride to introduce the chlorine atom at the 4-position. This is followed by the reaction with 2-methoxyethanol under basic conditions to introduce the 2-methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industry: It can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
- 4-Chloro-6-(2-methoxyethoxy)quinazoline
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Uniqueness
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
4-chloro-6-(2-methoxyethoxy)-2-methylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O2/c1-6-10-7(9)5-8(11-6)13-4-3-12-2/h5H,3-4H2,1-2H3 |
Clave InChI |
LHFMDKJPOYJXMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)Cl)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



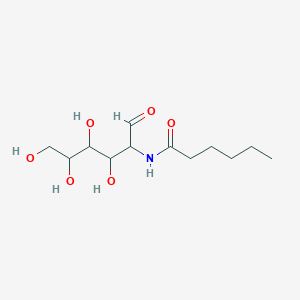
![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)
![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)


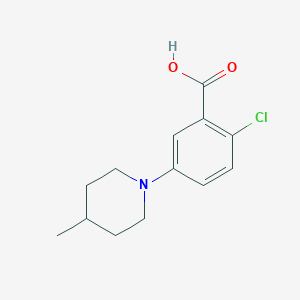
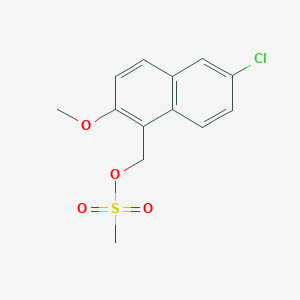

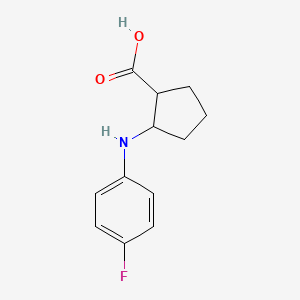
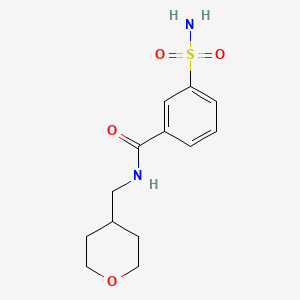
![methyl (1R,2S,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B13890293.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate](/img/structure/B13890308.png)
